molecular formula C18H18N4O2S2 B12175623 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2Z)-4-(thiophen-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2Z)-4-(thiophen-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

Cat. No.: B12175623
M. Wt: 386.5 g/mol
InChI Key: JEIMUCNIADGPKG-UHFFFAOYSA-N
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Description

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2Z)-4-(thiophen-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a complex organic compound that features a unique combination of cycloheptapyridazinone and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2Z)-4-(thiophen-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the cycloheptapyridazinone core through a cyclization reaction. This is followed by the introduction of the thiazole moiety via a condensation reaction. The final step involves the acylation of the intermediate product to yield the target compound. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2Z)-4-(thiophen-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2Z)-4-(thiophen-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2Z)-4-(thiophen-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
  • **2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2Z)-4-(furan-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
  • **2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H18N4O2S2

Molecular Weight

386.5 g/mol

IUPAC Name

2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C18H18N4O2S2/c23-16(20-18-19-14(11-26-18)15-7-4-8-25-15)10-22-17(24)9-12-5-2-1-3-6-13(12)21-22/h4,7-9,11H,1-3,5-6,10H2,(H,19,20,23)

InChI Key

JEIMUCNIADGPKG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NC3=NC(=CS3)C4=CC=CS4

Origin of Product

United States

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